molecular formula C12H12F2N2O3S B4820169 2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B4820169
M. Wt: 302.30 g/mol
InChI Key: QAUNUHCDUJOUHW-UHFFFAOYSA-N
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Description

2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one is a compound with a unique bicyclic structure. It is a white to pale yellow solid and can be used as an intermediate in the synthesis of bioactive substances .

Chemical Reactions Analysis

2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include triphenylphosphine oxide and other reagents . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one include:

The uniqueness of 2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[32

Properties

IUPAC Name

2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3S/c1-5-2-6(10(13)14)16-12(15-5)20-9-3-7(17)11-18-4-8(9)19-11/h2,8-11H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUNUHCDUJOUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CC(=O)C3OCC2O3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Reactant of Route 2
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Reactant of Route 3
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Reactant of Route 4
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Reactant of Route 5
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Reactant of Route 6
2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

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